molecular formula C17H20N2O3 B4066682 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide

Cat. No. B4066682
M. Wt: 300.35 g/mol
InChI Key: OCRUVEJMMQLEBX-UHFFFAOYSA-N
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Description

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body.

Scientific Research Applications

Synthesis and Biological Activities

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide is a compound that has been investigated for various synthetic and biological activities. In the realm of synthetic chemistry, compounds with similar structures have been prepared to explore their gastric acid antisecretory activity. For example, a study by Ueda et al. (1991) synthesized butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, demonstrating potent activity against histamine-induced gastric acid secretion in rats. This suggests a potential application in the development of antiulcer agents (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Chemical Characterization and Applications

Research into the chemical characterization and applications of similar compounds includes the synthesis of mesoporous nitrogen-doped carbon materials. For instance, a study by Fellinger et al. (2012) utilized an ionic liquid precursor similar in structure to this compound for creating a highly active, metal-free catalyst for electrochemical synthesis of hydrogen peroxide. This work underscores the versatility of nitrogen-doped carbon materials in catalysis and offers insights into sustainable chemical synthesis approaches (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Renewable Materials and Environmental Applications

The push towards renewable materials has also seen the utilization of compounds with methoxy groups. Harvey et al. (2014) reported the synthesis of a renewable bisphenol from eugenol, demonstrating its application in creating thermosetting resins with high thermal stability. Such materials are crucial for environmental sustainability and showcase the potential of renewable resources in polymer science (Harvey, Sahagun, Guenthner, Groshens, Cambrea, Reams, & Mabry, 2014).

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-7-16(20)19-12-13-8-6-11-18-17(13)22-15-10-5-4-9-14(15)21-2/h4-6,8-11H,3,7,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUVEJMMQLEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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